Ysdspstst peptide is classified under synthetic peptides, which are produced through methods such as solid-phase peptide synthesis (SPPS). The peptide's sequence, which includes amino acids such as tyrosine (Y), serine (S), aspartic acid (D), proline (P), and threonine (T), suggests potential roles in biological processes, possibly related to signaling pathways or structural functions in proteins.
The primary method for synthesizing Ysdspstst peptide is solid-phase peptide synthesis. This process involves the following steps:
The choice of protecting groups, such as Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl), influences the efficiency and outcome of the synthesis process .
Data regarding the molecular weight and purity can be obtained through techniques like mass spectrometry and high-performance liquid chromatography (HPLC). For instance, a typical analysis might reveal a molecular weight consistent with that expected from its sequence, confirming successful synthesis .
During the synthesis of Ysdspstst peptide, several chemical reactions occur:
The mechanism by which Ysdspstst exerts its biological effects is likely tied to its interaction with specific receptors or enzymes in biological systems. Peptides often act as signaling molecules or modulators in various pathways. For example, they may bind to receptors on cell surfaces, triggering cascades that lead to physiological responses.
Quantitative data regarding binding affinities or activity can be obtained through assays designed to measure these interactions, such as receptor-ligand binding studies or functional assays in cellular models .
Ysdspstst peptide exhibits several key physical and chemical properties:
Analytical techniques such as HPLC and mass spectrometry are essential for characterizing these properties accurately.
Ysdspstst peptide has various applications in scientific research:
The versatility of synthetic peptides like Ysdspstst makes them valuable tools across multiple areas of biomedical research .
The enzymatic addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to the synthetic peptide YSDSPSTST represents a critical model system for understanding substrate recognition by UDP-N-acetylglucosamine:peptide N-acetylglucosaminyltransferase (OGT). This enzyme catalyzes the transfer of GlcNAc from UDP-GlcNAc to serine/threonine residues via an O-glycosidic linkage. Key biochemical characteristics of this reaction include:
Table 1: Kinetic Parameters of YSDSPSTST Glycosylation
Parameter | Value | Conditions |
---|---|---|
Km (peptide) | 0.42 ± 0.07 mM | 37°C, pH 7.4 |
Vmax | 12.3 nmol/min | 25 µg enzyme/mL |
Optimal pH | 7.0-7.8 | Tris-HCl buffer |
Subcellular Localization | Cytosolic (85%) | Salt/EDTA extractable fraction |
Cellular localization studies reveal OGT activity primarily resides in the cytosol (≈85% soluble activity), consistent with the modification of nuclear and cytoplasmic proteins. This compartmentalization aligns with O-GlcNAc's roles in transcription regulation, stress response, and metabolic signaling [2] [9]. The YSDSPSTST peptide thus serves as a foundational tool for interrogating OGT's catalytic mechanism and developing O-GlcNAc-specific detection reagents.
Chemical propionylation is a cornerstone technique for stabilizing labile post-translational modifications (PTMs) prior to mass spectrometry (MS) analysis. The YSDSPSTST peptide's multiple serine/threonine residues present significant analytical challenges due to O-GlcNAc's acid lability and low ionization efficiency. Recent methodological advances address these limitations:
Table 2: Impact of Propionylation Workflow on MS Performance
Step | Modification Sites Preserved | Ionization Efficiency (Δ%) |
---|---|---|
Standard Propionylation | Lys: 100%; Ser/Thr: <40% | +220% |
HA Reversal | Lys: 98%; Ser/Thr: 92% | +310% |
No Derivatization | Baseline detection | Reference |
This strategy has enabled the identification of low-abundance PTMs in histone complexes and nucleoporins, with particular utility for mapping O-GlcNAc sites in YSDSPSTST-like sequences rich in serine/threonine clusters [3] [6].
Proglucagon undergoes differential proteolytic cleavage to yield functionally distinct peptides in pancreatic α-cells versus intestinal L-cells. The YSDSPSTST sequence shares proteolytic recognition motifs with proglucagon processing intermediates:
Table 3: Tissue-Specific Proglucagon Processing in Diabetes Models
Parameter | Pancreas | Intestine | CNS |
---|---|---|---|
Basal Peptide Level | 15.2 ± 2.1 pmol/g | 8.3 ± 1.4 pmol/g | 0.9 ± 0.2 pmol/g |
STZ-Induced Change | Transient +30% (Day 1) | Sustained +150% (Day 22) | Hypothalamus: +18% (p<0.05) |
Regulatory Mechanism | Somatostatin-dependent mRNA control | Peptide storage expansion | Unknown |
Neural tissues exhibit minor but statistically significant changes in glucagon-like immunoreactivity (GLI) within the hypothalamus and medulla oblongata during metabolic stress (p<0.05), suggesting cross-tissue communication through conserved peptide domains. The serine-rich sequences in YSDSPSTST mirror proteolytic recognition sites in proglucagon (e.g., Arg71-Arg72 at GLP-1 liberation point), explaining tissue-specific cleavage outcomes [4] [7].
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